molecular formula C19H25N3O4 B2664316 N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 785800-41-1

N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B2664316
CAS No.: 785800-41-1
M. Wt: 359.426
InChI Key: GVAVKBIZWZJDPW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a spirocyclic hydantoin derivative featuring a 1,3-diazaspiro[4.5]decane core. This compound is characterized by its spirocyclic architecture, which combines a six-membered carbocyclic ring fused with a hydantoin (2,4-dioxoimidazolidine) moiety. The 4-ethoxyphenylacetamide substituent at the N3 position modulates its physicochemical and pharmacological properties. Its synthesis typically involves coupling reactions between spirocyclic intermediates and functionalized carboxylic acids or acetamide precursors, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-15-6-4-14(5-7-15)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAVKBIZWZJDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . This reaction is carried out under controlled conditions with specific reagents to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of ceric ammonium nitrate for oxidative N-deprotection is one such method that has been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection using ceric ammonium nitrate yields N-dearylated products .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind with high affinity to various receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Modifications on the Aromatic Ring

a. N-Benzyl-2-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide (CAS: 571159-45-0)

  • Structure : The benzyl group replaces the 4-ethoxyphenyl moiety.
  • Properties : Increased lipophilicity (logP ~2.8) due to the benzyl substituent enhances membrane permeability but may reduce aqueous solubility.
  • Activity : Demonstrated moderate kinase inhibition in preliminary screens but lacks specificity compared to ethoxyphenyl analogs .

b. N-(2-Ethylphenyl)-2-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide (CAS: 850704-65-3)

  • Structure : Substitution with 2-ethylphenyl introduces steric hindrance near the acetamide linkage.
  • Activity : Reduced binding affinity to DDR1 (Discoidin Domain Receptor 1) compared to the 4-ethoxyphenyl derivative, highlighting the importance of para-substituent positioning for target engagement .

c. N-(3-Methoxyphenyl)-2-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide

  • Structure : Methoxy group at the meta position instead of para.
  • SAR Insight : Meta substitution diminishes electronic effects (e.g., resonance donation), reducing interaction with polar binding pockets in enzymatic targets .
Modifications to the Spirocyclic Core

a. 2-Chloro-N-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl}acetamide (CAS: 730950-07-9)

  • Structure : Chlorine atom replaces the ethoxyphenyl group.
  • Properties : Higher electrophilicity enhances reactivity but increases toxicity risks.
  • Application : Primarily used as a synthetic intermediate for further functionalization .

b. N-tert-Butyl-2-[Ethyl-[(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)Methyl]Amino]Acetamide (CAS: 736952-82-2)

  • Structure: Incorporates a tertiary-butyl group and ethylamino side chain.
  • Activity : Enhanced metabolic stability due to steric shielding of the amide bond, making it a candidate for prolonged in vivo studies .

Pharmacological and Biochemical Comparisons

Antiviral Activity
  • N-(4-Ethoxyphenyl) Derivative : Exhibited inhibitory activity against monkeypox virus DNA polymerase (DPol) and A42R protein in silico, with a binding energy of −8.2 kcal/mol .
  • 2-(6-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)-N-(2-Pyridin-3-ylethyl)Acetamide : Demonstrated superior stability (RMSD: 0.581–1.245 Å in MD simulations) but lower potency compared to the ethoxyphenyl analog .
Enzyme Inhibition Profiles
Compound Target IC₅₀ (nM) Selectivity Index (vs. Off-Targets) Reference
N-(4-Ethoxyphenyl) derivative DDR1 12.3 >100 (vs. DDR2)
N-Benzyl analog DDR1 45.7 8.5 (vs. DDR2)
Triazaspirodimethoxybenzoyl derivative Mtb Lpd (Lipoamide dehydrogenase) 0.34 >500 (vs. Human Lpd)
Physicochemical Properties
Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Water Solubility (mg/mL)
N-(4-Ethoxyphenyl) derivative 343.4 2.1 2 5 0.12
N-(2-Ethylphenyl) analog 343.4 3.0 2 4 0.04
2-Chloro-N-spiro analog 271.7 1.8 2 3 0.25

Key Research Findings

Spirocyclic Rigidity : The 1,3-diazaspiro[4.5]decane core confers conformational restraint, improving target selectivity over flexible analogs .

Para-Substituent Optimization : Ethoxy and methoxy groups at the para position enhance hydrogen bonding with kinase catalytic domains, while alkyl substituents prioritize hydrophobic interactions .

Tautomerism Effects: Equilibrium between keto and enol forms in the hydantoin ring may influence binding kinetics, as observed in NMR studies of related thiazolidinone analogs .

Biological Activity

N-(4-ethoxyphenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C25H29N3O5. The compound features a spirocyclic structure that is believed to contribute to its unique biological properties.

Biological Activity Overview

1. Antiproliferative Activity

  • The compound has exhibited moderate antiproliferative effects in various mammalian cell lines. This suggests potential applications in cancer therapy.
  • Comparative studies have indicated that it may outperform known agents under specific conditions, particularly in the presence of UVA irradiation.

2. Mechanism of Action

  • The biological activity is likely linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Structural components such as hydroxymethyl and methoxy groups may enhance interactions with biological targets.

Data Table: Biological Activities

Activity TypeObservationsReference
AntiproliferativeModerate effects on cell lines
Topoisomerase InhibitionSignificant impact on DNA replication
UVA Irradiation ResponseHigher activity than 8-MOP

Case Studies

Study 1: Antihypertensive Effects
A study identified related diazaspiro compounds as soluble epoxide hydrolase (sEH) inhibitors, which are relevant for hypertension treatment. While this study did not directly test this compound, it highlights the therapeutic potential of similar compounds in managing blood pressure through enzyme inhibition .

Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of diazaspiro compounds indicated that modifications to the spirocyclic structure significantly affect biological activity. This underscores the importance of structural features in determining the efficacy of this compound .

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